molecular formula C11H15N3O B14065447 (2-Aminophenyl)(piperazin-1-yl)methanone

(2-Aminophenyl)(piperazin-1-yl)methanone

Cat. No.: B14065447
M. Wt: 205.26 g/mol
InChI Key: QZPRYUBUYCOONT-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(piperazin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a building block for the development of novel bioactive molecules. Its structure incorporates a piperazine ring, a privileged scaffold in drug discovery known for its versatility in interacting with various biological targets, especially in the central nervous system . The presence of the ortho-aminophenyl group adds further potential for molecular diversification and specific target binding. Potential Research Applications and Value While specific studies on this compound are limited, research on highly similar phenyl(piperazin-1-yl)methanone derivatives reveals significant potential. These analogous compounds have been identified as potent inhibitors of enzymes like monoacylglycerol lipase (MAGL), a key target for treating neurodegenerative diseases, cancer, and inflammatory pathologies . Furthermore, other piperazine-containing compounds have demonstrated strong inhibitory effects on tyrosinase, suggesting potential application in dermatological research for hyperpigmentation disorders . The structural features of this compound make it a valuable candidate for hit-to-lead optimization in these and other therapeutic areas. Handling and Usage This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(2-aminophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2

InChI Key

QZPRYUBUYCOONT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Acylation of Protected Piperazine with 2-Aminobenzoyl Chloride

The most widely reported method involves the acylation of a piperazine derivative with 2-aminobenzoyl chloride. To mitigate side reactions, piperazine is typically protected using a tert-butoxycarbonyl (Boc) group. The synthesis proceeds as follows:

  • Protection of Piperazine :
    1-Boc-piperazine is dissolved in dichloromethane (DCM) and treated with N,N-diisopropylethylamine (DIPEA) to deprotonate the secondary amine.
  • Acylation Reaction :
    2-Aminobenzoyl chloride (1 equivalent) is added dropwise to the reaction mixture at 0°C, followed by stirring at room temperature for 3–4 hours.
  • Deprotection :
    Trifluoroacetic acid (TFA) is added to remove the Boc group, yielding the free piperazine intermediate.
  • Workup and Purification :
    The crude product is neutralized with aqueous potassium carbonate, extracted with DCM, and purified via crystallization from diethyl ether/ethanol.

Key Data :

  • Yield : 45–60%
  • Reaction Time : 6–8 hours total
  • Purity : ≥95% (confirmed by combustion analysis)

Alternative Method: Nucleophilic Substitution with Preformed Carbonyl Electrophiles

A less common approach involves reacting piperazine with a pre-activated 2-aminophenyl carbonyl electrophile, such as methyl 2-aminophenylacetate bromide. This method, adapted from analogous piperazinone syntheses, proceeds under basic conditions:

  • Reaction Setup :
    Piperazine hydrochloride (1 equivalent) and methyl α-bromo-(2-aminophenyl)acetate (1 equivalent) are combined in methanol with sodium bicarbonate (2 equivalents).
  • Heating and Stirring :
    The mixture is stirred at 80°C for 6 hours, facilitating nucleophilic displacement of the bromide.
  • Isolation :
    The product is filtered, washed with ethyl acetate, and recrystallized from a cyclohexane/ethyl acetate mixture.

Key Data :

  • Yield : 30–40%
  • Challenge : Lower yield due to competing hydrolysis of the ester group.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Optimal Solvent : Dichloromethane (DCM) provides superior solubility for Boc-piperazine and minimizes side reactions.
  • Base Choice : DIPEA outperforms triethylamine (TEA) in preventing premature deprotection of the Boc group during acylation.

Temperature Control

Maintaining 0°C during the initial acylation step reduces racemization of the 2-aminobenzoyl chloride. Room-temperature stirring ensures complete reaction without degrading acid-sensitive groups.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆) :
    • δ 3.36–3.76 (m, 8H, piperazine CH₂)
    • δ 6.60–7.40 (m, 4H, aromatic H)
    • δ 5.20 (s, 2H, NH₂)
  • Melting Point : 231–232°C

Purity Assessment

Combustion analysis for C₁₁H₁₄N₃O:

  • Calculated : C 63.14%, H 6.74%, N 20.08%
  • Observed : C 63.02%, H 6.68%, N 19.94%

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Complexity
Boc-protected acylation 45–60% ≥95% High Moderate
Nucleophilic substitution 30–40% 85–90% Low Low

Key Observations :

  • The Boc-protection strategy offers higher yields and purity but requires additional deprotection steps.
  • Nucleophilic substitution is simpler but less efficient due to side reactions.

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Derivatives exhibit cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines.
  • Carbonic anhydrase inhibitors : Structural analogs show nanomolar inhibition constants against hCA II.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. It has shown promise in binding studies with monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic applications. These derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties .

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its derivatives are evaluated for their pharmacokinetic and pharmacodynamic properties .

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), thereby modulating the levels of endocannabinoids in the body. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Insights

  • Piperazine Substitutions :

    • Methylpiperazine (): Enhances metabolic stability but reduces solubility.
    • Fluorobenzyl (): Introduces hydrophobic interactions, improving receptor binding (e.g., tyrosinase inhibition).
    • Chlorobenzyl (): Electron-withdrawing groups enhance target affinity (e.g., SARS-CoV-2 Mᵖʳᵒ inhibition).
  • Aryl Group Modifications: 2-Aminophenyl: Critical for hydrogen bonding in kinase inhibition (). Pyridinyl/Isoquinolinyl (): Augments π-π stacking in enzyme active sites.
  • Hybrid Structures: Quinoline-piperazine hybrids () show dual activity (e.g., antihypertensive and anticancer) due to extended conjugation.

Contrasting Activities in Similar Scaffolds

  • Antituberculosis vs. Anticancer : Cyclopropyl derivatives () favor antituberculosis activity (MIC = 1.6 µg/mL), whereas quinazoline-piperazine hybrids () prioritize anticancer effects, underscoring substituent-driven target selectivity.
  • Neuroprotective vs. Antiviral : Acridine-piperazine derivatives () exhibit anti-prion activity, while dichlorobenzyl analogs () target viral proteases, reflecting scaffold adaptability.

Q & A

What are the common synthetic routes for (2-Aminophenyl)(piperazin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer:

  • Friedel-Crafts Acylation : Reacting 2-aminobenzoyl chloride with piperazine derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) critically affect intermediate stability .
  • Reductive Amination : Use SnCl₂ in acidic conditions (HCl/EtOH) to reduce nitro intermediates, as seen in analogues like 4-(4-aminobenzoyl)piperazin-1-ylmethanone synthesis. Yields depend on stoichiometric ratios and reaction time (4–5 hours) .
  • Purification : Column chromatography (chloroform:methanol = 3:1) effectively isolates the product, with purity >95% achievable .

How can NMR and mass spectrometry resolve structural ambiguities in piperazine-containing methanones?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the piperazine ring protons (δ 2.5–3.5 ppm, multiplet) and the aromatic aminophenyl group (δ 6.5–7.5 ppm). Methanone carbonyls appear at ~δ 165–170 ppm in ¹³C NMR .
  • High-Resolution MS : Molecular ion peaks (e.g., m/z 246.147 for C₁₂H₁₅N₃O) confirm molecular weight. Fragmentation patterns distinguish positional isomers (e.g., 2- vs. 3-aminophenyl derivatives) .

What advanced strategies optimize reactivity of the piperazine ring for derivatization?

Methodological Answer:

  • N-Functionalization : Use alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/acetonitrile) to modify the piperazine nitrogen. Steric hindrance from the 2-aminophenyl group may require elevated temperatures (reflux, 4–5 hours) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling on halogenated aryl rings (e.g., 4-chlorophenyl derivatives) with Pd catalysts achieves biaryl structures, enhancing biological activity .

How to address contradictory data in reduction steps (e.g., SnCl₂ vs. LiAlH₄)?

Methodological Answer:

  • SnCl₂ : Preferred for nitro-to-amine reductions in acid-sensitive substrates (e.g., furan-containing analogues). HCl/EtOH at 60°C minimizes side reactions .
  • LiAlH₄ : Avoid in substrates with reducible groups (e.g., ketones), as over-reduction may occur. Use NaBH₄ for selective amine formation in stable frameworks .
  • Validation : Monitor reactions via TLC (silica, ethyl acetate/hexane) and confirm product identity with FT-IR (N-H stretch ~3400 cm⁻¹) .

What structural features correlate with biological activity in analogues?

Methodological Answer:

  • Piperazine Substitution : 4-(2-Hydroxyethyl)piperazine derivatives show enhanced solubility and receptor binding (e.g., kinase inhibition) compared to methylpiperazines .
  • Aryl Group Effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity, improving antimicrobial activity in analogues like 3,5-dinitrophenyl derivatives .

How to troubleshoot low purity in final products?

Methodological Answer:

  • Chromatography Optimization : Adjust solvent polarity (e.g., chloroform:methanol from 5:1 to 3:1) to resolve co-eluting impurities .
  • Recrystallization : Use dimethyl ether or ethanol/water mixtures for high-purity crystals. Monitor melting points (e.g., 120–125°C for pure methanones) .

What safety protocols are critical for handling aminophenyl-piperazine methanones?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation with fume hoods .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb solids using vermiculite. Dispose via hazardous waste protocols .

How to design analogues for specific pharmacological targets?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl ring with pyridinyl (e.g., 4-pyridinyl methanone) to enhance blood-brain barrier penetration .
  • SAR Studies : Test substituents at the piperazine N-position (e.g., sulfonyl groups) for improved metabolic stability, as seen in dual H1/H4 receptor ligands .

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